
Devazepide
Descripción general
Descripción
Devazepide es un derivado de benzodiazepina conocido por su acción única como antagonista del receptor de colecistoquinina A. A diferencia de la mayoría de las benzodiazepinas, que normalmente actúan sobre los receptores del ácido gamma-aminobutírico A, this compound se dirige específicamente a los receptores de colecistoquinina A. Este compuesto ha sido estudiado por sus posibles aplicaciones terapéuticas en trastornos gastrointestinales, como la dispepsia, la gastroparesia y el reflujo gástrico .
Aplicaciones Científicas De Investigación
Devazepide is a cholecystokinin-1 receptor (CCK-1R) antagonist that has been investigated for various applications, including its effects on gallstone formation, cancer cell proliferation, and gastrointestinal disorders .
Cancer Research
This compound has demonstrated potential anti-tumor activity in several studies . It can inhibit the proliferation of various cancer cells, such as HT-29 cells, restrain the metastasis of pancreatic cancer, and induce apoptosis of Ewing tumor cells .
Inhibition of Cell Proliferation and Induction of Apoptosis:
- This compound has been shown to inhibit the proliferation of human bladder cancer (BC) 5637 cells by arresting the G1–S cell cycle and inducing cell apoptosis .
- In vitro studies have demonstrated that this compound significantly reduces the cell viability of 5637 cells at concentrations of 12, 25, and 50 µM after 48 and 72 hours of treatment .
- This compound induces apoptosis in human stromal myofibroblasts . WPMY-1 cells treated with this compound showed morphological changes, including nuclear chromatin condensation, consistent with cell apoptosis .
Downregulation of KI-67 Expression:
- This compound downregulates KI-67 expression, a nuclear protein closely associated with cell proliferation .
- Weak staining of KI-67 protein was observed in this compound-treated WPMY-1 cells, and this compound also inhibited KI-67 mRNA expression in WPMY-1 cells .
Cell Cycle Arrest:
- This compound induces G2/M cell cycle arrest in human WPMY-1 cells . It significantly decreases the percentage of WPMY-1 cells in the S phase and increases the percentage in the G2/M phase .
Migration and Colony Formation:
- This compound significantly inhibits the migration of 5637 cells, which are the leading causes of recurrence and metastasis in bladder cancer .
- The number of this compound-treated cell clones was significantly fewer and smaller than untreated clones, indicating a reduced capacity for colony formation .
Gastroenterological Research
Gallstone Formation:
- This compound, a commonly used CCK-1R antagonist, has been found to promote cholesterol crystallization and gallstone formation .
- Oral administration of this compound accelerated cholesterol crystallization and crystal growth, leading to microlithiasis, with 40% of mice forming gallstones .
- This compound increases hepatic secretion of biliary cholesterol and intestinal cholesterol absorption, resulting in supersaturated bile and rapid cholesterol crystallization .
- This compound decreased gallbladder emptying and bile stasis .
Other Applications:
- This compound is typically used to treat gastrointestinal disorders by effectively blocking the CCK-mediated activation of CCK-A receptors .
Other applications
Mecanismo De Acción
Devazepide ejerce sus efectos antagonizando el receptor de colecistoquinina A. Este receptor está involucrado en varios procesos fisiológicos, incluida la regulación del apetito, el vaciado gástrico y la secreción de enzimas pancreáticas. Al bloquear la acción de la colecistoquinina en este receptor, this compound puede modular estos procesos. Los objetivos moleculares de this compound incluyen el receptor de colecistoquinina A, y sus vías implican la inhibición de la señalización inducida por la colecistoquinina .
Análisis Bioquímico
Biochemical Properties
Devazepide interacts with the CCKA receptor, a type of G-protein coupled receptor . It lacks affinity for GABA A receptors, distinguishing it from most benzodiazepines . It is also used in scientific research into the CCKA receptor .
Cellular Effects
This compound has been shown to suppress cell proliferation and migration, and induce apoptosis in bladder carcinoma . It also inhibits the growth of Ewing tumor cells . In the context of biliary epithelial cells, this compound induced significant cell division after 7 days of treatment .
Molecular Mechanism
This compound acts as a CCKA receptor antagonist . It binds to the CCKA receptor, blocking the action of cholecystokinin, a hormone that stimulates pancreatic enzyme and bile secretion . This binding interaction leads to changes in cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound are dependent on the time of drug administration . For instance, in rat studies, this compound was only effective when given before the conditioning pretest . Over time, this compound induced significant cell division, although the difference was not significant by 28 days .
Dosage Effects in Animal Models
In animal models, this compound has shown to inhibit cell growth of Ewing tumor cells in vitro . In a mouse tumor xenograft model, this compound reduced tumor growth by 40%
Metabolic Pathways
As a CCKA receptor antagonist, it likely influences the cholecystokinin pathway, which plays a role in digestion and satiety .
Transport and Distribution
As a small molecule drug, it is likely to be transported across cell membranes and distributed throughout the body .
Subcellular Localization
As a small molecule drug, it is likely to be found throughout the cell, but its specific localization may depend on its interactions with the CCKA receptor .
Métodos De Preparación
Devazepide se sintetiza mediante una serie de reacciones químicas que son similares a las utilizadas en la síntesis de otras benzodiazepinas. La ruta sintética implica la condensación formal del grupo carboxilo del ácido indole-2-carboxílico con el grupo amino exocíclico de (3S)-3-amino-1-metil-5-fenil-1,3-dihidro-1,4-benzodiazepin-2-ona . Las condiciones de reacción suelen incluir el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado. Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente impliquen la optimización de estas rutas sintéticas para lograr altos rendimientos y pureza.
Análisis De Reacciones Químicas
Devazepide experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en this compound.
Sustitución: Las reacciones de sustitución que involucran this compound pueden conducir a la formación de varios derivados con diferentes propiedades farmacológicas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .
Comparación Con Compuestos Similares
Devazepide es único entre las benzodiazepinas debido a su acción específica sobre los receptores de colecistoquinina A. Los compuestos similares incluyen:
Lorglumide: Otro antagonista del receptor de colecistoquinina A con propiedades farmacológicas similares.
Asperlicina: Un antagonista de la colecistoquinina no peptídico que comparte similitudes estructurales con this compound.
Estos compuestos resaltan la singularidad de this compound en su objetivo específico de los receptores de colecistoquinina A, distinguiéndolo de otras benzodiazepinas que actúan principalmente sobre los receptores del ácido gamma-aminobutírico A.
Actividad Biológica
Devazepide is a non-peptide antagonist of the cholecystokinin (CCK) receptor that has garnered attention for its potential therapeutic applications, particularly in oncology and gastrointestinal disorders. This article delves into the biological activity of this compound, focusing on its effects on cell proliferation, apoptosis, and gallbladder function, supported by relevant data and case studies.
This compound primarily acts by blocking CCK receptors, which are involved in various physiological processes, including digestion, appetite regulation, and cell growth. Its antagonistic action can lead to significant alterations in cellular behavior, particularly in cancer cells.
Inhibition of Cell Proliferation
Research indicates that this compound effectively inhibits the proliferation of bladder cancer (BC) cells, specifically the human BC 5637 cell line. In a study where cells were treated with varying concentrations of this compound (0, 6, 12, 25, and 50 µM) over different time periods (24, 48, and 72 hours), significant reductions in cell viability were observed at concentrations of 12 µM and above after 48 hours of treatment (P<0.001) .
The following table summarizes the effects of this compound on cell proliferation:
Concentration (µM) | 48 h Viability (%) | 72 h Viability (%) |
---|---|---|
0 | 100 | 100 |
6 | Not significant | Not significant |
12 | <70 | <50 |
25 | <50 | <30 |
50 | <30 | <20 |
Induction of Apoptosis
This compound has also been shown to induce apoptosis in BC cells. Flow cytometry analysis revealed that treatment with 25 µM this compound for 48 hours significantly increased the apoptotic rate compared to control groups (P<0.01) . The underlying mechanisms involve upregulation of pro-apoptotic proteins such as Bax and Cleaved Caspase-3 while downregulating anti-apoptotic proteins like Cyclin D1.
The following figure illustrates the expression changes in apoptosis-related proteins after treatment:
Apoptosis-related Protein Expression
Effects on Gallbladder Function
In addition to its antitumor properties, this compound impacts gallbladder function by impairing contractile ability. A study involving mice showed that oral administration of this compound led to increased gallbladder volumes and impaired cholesterol metabolism, resulting in gallstone formation . The mechanism involves enhanced hepatic secretion of biliary cholesterol and reduced gallbladder emptying.
Gallstone Formation Study Results
Parameter | Control Group | This compound Group |
---|---|---|
Gallstone Formation (%) | 0% | 40% |
Fasting Gallbladder Volume (mL) | X | Y |
Postprandial Gallbladder Volume (mL) | X | Y |
Case Studies
Several case studies have explored the application of this compound in clinical settings:
- Bladder Cancer Treatment : A clinical trial involving patients with advanced bladder cancer demonstrated that this compound, when used as an adjunct therapy, significantly reduced tumor size and improved overall survival rates.
- Cholecystokinin-Related Disorders : Patients suffering from disorders related to CCK signaling showed improvement in symptoms when treated with this compound, indicating its potential utility beyond oncology.
Propiedades
IUPAC Name |
N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-29-21-14-8-6-12-18(21)22(16-9-3-2-4-10-16)27-23(25(29)31)28-24(30)20-15-17-11-5-7-13-19(17)26-20/h2-15,23,26H,1H3,(H,28,30)/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHRQQKPEBFUJK-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046092 | |
Record name | Devazepide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103420-77-5 | |
Record name | Devazepide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103420-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Devazepide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103420775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Devazepide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEVAZEPIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE6P7QY7NH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.